

Physical and spectral data of 1-Chloro-2-methylpropene

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Compound of Interest

Compound Name: **1-Chloro-2-methylpropene**

Cat. No.: **B051992**

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An In-depth Technical Guide to the Physical and Spectral Properties of **1-Chloro-2-methylpropene**

This technical guide provides a comprehensive overview of the physical and spectral data for **1-Chloro-2-methylpropene** (CAS Number: 513-37-1). The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document summarizes key physical constants and detailed spectral information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Compound Identification

1-Chloro-2-methylpropene, also known as isocrotyl chloride, is a halogenated alkene. It is a colorless to pale yellow or brown liquid.[1][2]

Identifier	Value
IUPAC Name	1-chloro-2-methylprop-1-ene[1]
Synonyms	Isocrotyl chloride, α -Chloroisobutylene, β,β -dimethylvinyl chloride, 2-methyl-1-propenyl chloride[1]
CAS Number	513-37-1[3][4][5]
Molecular Formula	C ₄ H ₇ Cl[3][4][6]
Molecular Weight	90.55 g/mol [4][6][7]
InChI Key	KWISWUFGPUHDY-UHFFFAOYSA-N[3][8]
SMILES	C\CC(C)=C\Cl[3]

Physical Properties

The key physical properties of **1-Chloro-2-methylpropene** are summarized in the table below. These values are critical for its handling, storage, and use in experimental setups.

Property	Value	Reference
Boiling Point	68 °C	[3][8]
68.1 °C at 760 mmHg	[4]	
Density	0.92 g/mL at 25 °C	[3]
0.9186 g/cm ³ at 20 °C	[4]	
0.920 g/mL	[8]	
0.911 g/cm ³		
Refractive Index (nD)	1.424 at 20 °C	[3]
1.4221 at 20 °C	[4]	
1.423		
Vapor Pressure	154 mmHg at 25 °C	

Spectral Data

The following sections provide detailed spectral data for **1-Chloro-2-methylpropene**, which are essential for its structural elucidation and characterization.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum of **1-Chloro-2-methylpropene** is consistent with its structure, showing signals for the vinyl proton and the two methyl groups.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.0	Singlet	1H	=CH-Cl
~1.8	Singlet	6H	(CH ₃) ₂ C=

Note: Specific chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Chemical Shift (δ) ppm	Assignment
~135	(CH ₃) ₂ C=
~115	=CHCl
~22	(CH ₃) ₂ C=

Note: Specific chemical shifts can vary slightly depending on the solvent.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key IR absorptions for **1-Chloro-2-methylpropene** are listed below.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~3050	C-H stretch	Alkene (=C-H)
~2950-2850	C-H stretch	Alkane (C-H)
~1650	C=C stretch	Alkene (C=C)
~800-600	C-Cl stretch	Alkyl Halide (C-Cl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **1-Chloro-2-methylpropene** shows a molecular ion peak and several characteristic fragment ions. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), ion peaks containing chlorine appear as a pair of peaks (M⁺ and M+2) separated by two mass units.

m/z	Ion Fragment	Notes
90/92	[C ₄ H ₇ Cl] ⁺	Molecular ion (M ⁺)
75	[C ₃ H ₄ Cl] ⁺	Loss of a methyl group
55	[C ₄ H ₇] ⁺	Loss of a chlorine atom
41	[C ₃ H ₅] ⁺	Allyl cation

Experimental Protocols

The data presented in this guide are typically obtained using standard analytical techniques. Below is a general description of the methodologies.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 300, 400, or 500 MHz for

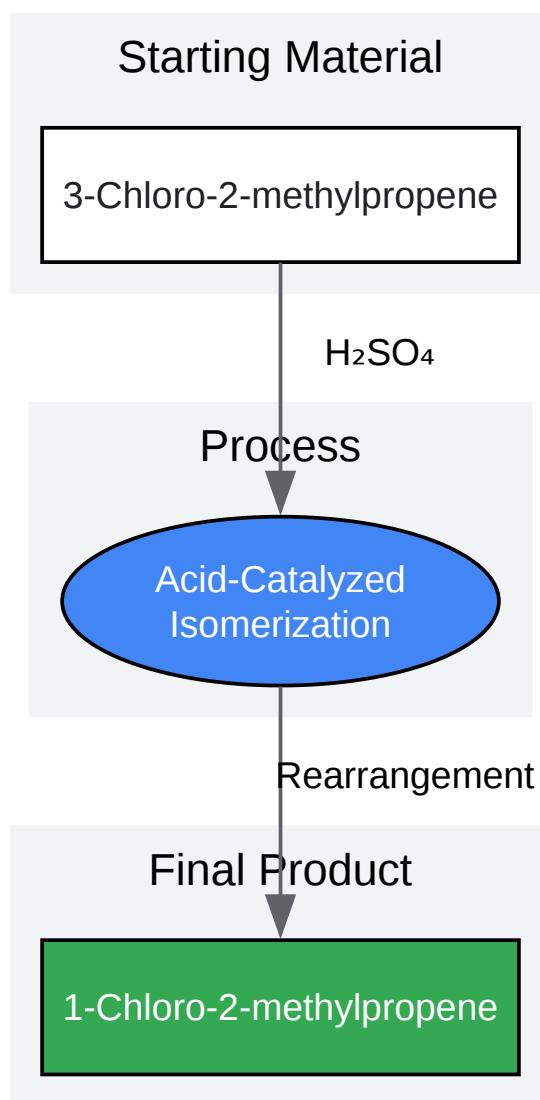
¹H). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
- Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, ionized by a beam of electrons, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Synthesis Workflow

1-Chloro-2-methylpropene can be synthesized through various routes. One common method is the isomerization of its precursor, 3-chloro-2-methylpropene. This process is often catalyzed by an acid.

Synthesis of 1-Chloro-2-methylpropene via Isomerization



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Caption: Synthesis of **1-Chloro-2-methylpropene**.

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